REACTION_CXSMILES
|
[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6]N2C3C(=CC(C(F)(F)F)=CC=3)C3(C(=O)NC(=O)N3)C2=O)=[C:4]([F:29])[CH:3]=1.[Br:30]C1C=CC(C[N:36]2[C:44]3[C:39](=[CH:40][C:41]([C:45]([F:48])([F:47])[F:46])=[CH:42][CH:43]=3)[C:38](=[O:49])[C:37]2=[O:50])=C(F)C=1>>[F:48][C:45]([F:46])([F:47])[C:41]1[CH:40]=[C:39]2[C:44](=[CH:43][CH:42]=1)[NH:36][C:37](=[O:50])[C:38]2=[O:49].[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][Br:30])=[C:4]([F:29])[CH:3]=1
|
Name
|
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CN2C(C3(C4=CC(=CC=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=C1)F
|
Name
|
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CN2C(C(C3=CC(=CC=C23)C(F)(F)F)=O)=O)C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(C(NC2=CC1)=O)=O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CBr)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6]N2C3C(=CC(C(F)(F)F)=CC=3)C3(C(=O)NC(=O)N3)C2=O)=[C:4]([F:29])[CH:3]=1.[Br:30]C1C=CC(C[N:36]2[C:44]3[C:39](=[CH:40][C:41]([C:45]([F:48])([F:47])[F:46])=[CH:42][CH:43]=3)[C:38](=[O:49])[C:37]2=[O:50])=C(F)C=1>>[F:48][C:45]([F:46])([F:47])[C:41]1[CH:40]=[C:39]2[C:44](=[CH:43][CH:42]=1)[NH:36][C:37](=[O:50])[C:38]2=[O:49].[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][Br:30])=[C:4]([F:29])[CH:3]=1
|
Name
|
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CN2C(C3(C4=CC(=CC=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=C1)F
|
Name
|
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CN2C(C(C3=CC(=CC=C23)C(F)(F)F)=O)=O)C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(C(NC2=CC1)=O)=O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CBr)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |